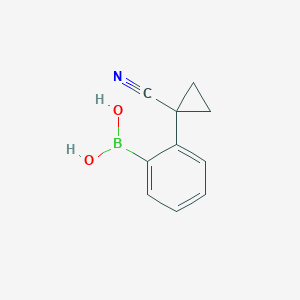2-(1-Cyanocyclopropyl)phenylboronic acid
CAS No.: 2096339-75-0
Cat. No.: VC11701901
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096339-75-0 |
|---|---|
| Molecular Formula | C10H10BNO2 |
| Molecular Weight | 187.00 g/mol |
| IUPAC Name | [2-(1-cyanocyclopropyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2 |
| Standard InChI Key | LJLHVKBSVFKUBB-UHFFFAOYSA-N |
| SMILES | B(C1=CC=CC=C1C2(CC2)C#N)(O)O |
| Canonical SMILES | B(C1=CC=CC=C1C2(CC2)C#N)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring bonded to a boronic acid group () at the second carbon and a 1-cyanocyclopropyl group at the adjacent position. The cyclopropane ring introduces significant steric strain, while the nitrile group () enhances electrophilicity. Key structural descriptors include:
Table 1: Molecular Descriptors of 2-(1-Cyanocyclopropyl)phenylboronic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.00 g/mol | |
| SMILES | \text{B(C1=CC=CC=C1C2(CC2)C#N)(O)O} | |
| InChIKey | LJLHVKBSVFKUBB-UHFFFAOYSA-N |
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Stereoelectronic Properties
The 1-cyanocyclopropyl group imposes a rigid, planar geometry that influences electronic distribution. Density functional theory (DFT) calculations predict partial positive charge localization on the boron atom () and delocalization across the phenyl ring . The nitrile group’s electron-withdrawing nature further polarizes the molecule, enhancing reactivity toward nucleophiles.
Synthetic Pathways and Optimization
Boronic Acid Esterification
A patented method for synthesizing related 2-cyanophenylboronic acids involves trans-esterification of borate esters with diols (e.g., 1,3-propanediol) . While the patent focuses on 2-cyanophenylboronic acid, analogous strategies may apply to the cyclopropyl derivative:
-
Step (a): Formation of a Grignard reagent (e.g., 2-cyanophenyl magnesium halide) complexed with lithium chloride.
-
Step (b): Reaction with trialkyl borates (e.g., trimethyl borate) to yield boronic acid esters.
For 2-(1-cyanocyclopropyl)phenylboronic acid, introducing the cyclopropyl group likely occurs via [2+1] cyclopropanation of a vinyl cyanide precursor prior to boronation.
Purification and Salt Formation
The patent highlights purification via basic aqueous extraction (pH 10–14) to isolate boronic acid salts (e.g., sodium or ammonium salts) . Subsequent acidification yields the free boronic acid with >98% purity (HPLC) . This approach minimizes residual catalysts and byproducts, critical for pharmaceutical intermediates.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) . Stability studies indicate decomposition above 150°C, with the boronic acid group prone to protodeboronation under strongly acidic conditions .
Spectroscopic Data
-
NMR (DMSO-): Signals at δ 7.3–7.6 ppm (aryl protons), δ 1.5–2.0 ppm (cyclopropyl CH), and δ 5.2 ppm (boronic acid -OH) .
-
IR: Peaks at 3200 cm (O-H stretch), 2220 cm (C≡N stretch), and 1340 cm (B-O stretch) .
Applications in Pharmaceutical Synthesis
Role in Perampanel Production
Challenges and Future Directions
Synthetic Limitations
-
Steric Hindrance: The cyclopropyl group complicates trans-metalation steps in cross-coupling reactions.
-
Protodeboronation: Acidic or aqueous conditions may degrade the boronic acid group, necessitating anhydrous reaction environments .
Computational Modeling
Molecular dynamics simulations could optimize reaction conditions by predicting transition states in cyclopropanation and boronation steps. DFT studies may also guide the design of derivatives with improved stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume